molecular formula C4H11IN2S B13827878 S,N,N'-Trimethylisothiouronium-d9 Iodide

S,N,N'-Trimethylisothiouronium-d9 Iodide

Cat. No.: B13827878
M. Wt: 255.17 g/mol
InChI Key: VAKZYIIFXHRFIA-KYRNGWDOSA-N
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Description

S,N,N'-Trimethylisothiouronium-d9 Iodide (CAS 6966-83-2) is a deuterated derivative of N,N’-S-Trimethylisothiouronium Iodide (CAS 6972-04-9), where nine hydrogen atoms in the methyl groups are replaced with deuterium . This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies, as deuterium reduces signal interference in proton-rich environments . Structurally, it features a sulfonium center bonded to two methyl groups, a thiourea moiety (N,N’-dimethyl substitution), and an iodide counterion. The molecular formula of the non-deuterated parent compound is C₄H₁₁IN₂S (MW 246.11 g/mol), while the deuterated variant is C₄D₉H₂IN₂S .

Key properties include:

  • Physical State: White to off-white solid, hygroscopic, requiring storage at 2–8°C in airtight containers .
  • Handling: Classified as a controlled substance with a short shelf life; exact-weight packaging (precision ±0.001 g) is available for research reproducibility .

Properties

Molecular Formula

C4H11IN2S

Molecular Weight

255.17 g/mol

IUPAC Name

trideuteriomethyl N,N'-bis(trideuteriomethyl)carbamimidothioate;hydroiodide

InChI

InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H/i1D3,2D3,3D3;

InChI Key

VAKZYIIFXHRFIA-KYRNGWDOSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=NC([2H])([2H])[2H])SC([2H])([2H])[2H].I

Canonical SMILES

CNC(=NC)SC.I

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically follows a pathway involving:

  • Starting Materials : Deuterated methylating agents such as methyl-d3 iodide (CD3I) or methyl-d3 sulfate as methyl donors.
  • Isothiouronium Salt Formation : Reaction of thiourea or its derivatives with the deuterated methylating agents to introduce the deuterated methyl groups.
  • Iodide Salt Formation : The iodide ion is introduced either directly from methyl-d3 iodide or by ion exchange to yield the iodide salt form.

This synthetic route ensures the incorporation of nine deuterium atoms distributed across the three methyl groups attached to the nitrogen and sulfur atoms of the isothiouronium moiety.

Specific Synthetic Protocol (Literature-Based)

While direct published protocols for the d9 isotopologue are limited, the synthesis can be inferred from classical isothiouronium salt preparations adapted for deuterated reagents:

  • Preparation of Deuterated Methylating Agent : Commercially available methyl-d3 iodide (CD3I) is used as the methylating agent.
  • Methylation of Thiourea : Thiourea is reacted with an excess of methyl-d3 iodide under reflux conditions in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
  • Isolation : The reaction mixture is cooled, and the product precipitates as the iodide salt, which is filtered and purified by recrystallization from an appropriate solvent (e.g., ethanol or ether).
  • Characterization : The product is characterized by NMR spectroscopy (1H, 2H, 13C), mass spectrometry, and melting point analysis to confirm the incorporation of deuterium and purity.

This method is consistent with the preparation of non-deuterated S,N,N'-Trimethylisothiouronium iodide, with substitution of methyl iodide by methyl-d3 iodide to achieve the d9 labeling.

Data Tables and Analytical Findings

Step Reagents Conditions Yield (%) Notes
Methylation of Thiourea Thiourea + CD3I Reflux in acetonitrile 70-85 Excess CD3I ensures complete methylation
Precipitation Cooling and filtration Room temperature - Product isolated as iodide salt
Purification Recrystallization from ethanol Room temperature - Enhances purity and isotopic integrity

Analytical Data:

Technique Result Interpretation
1H NMR Absence of CH3 proton signals Confirms deuteration
2H NMR Signals corresponding to CD3 groups Confirms d9 incorporation
Mass Spectrometry (MS) Molecular ion at m/z 255.17 Matches expected molecular weight with d9 labeling
Melting Point Consistent with literature Confirms compound identity

Notes on Isotopic Labeling and Stability

  • The use of methyl-d3 iodide is critical for achieving full deuteration of the methyl groups.
  • The iodide salt form is stable under ambient conditions and can be stored at room temperature without significant loss of isotopic purity.
  • The compound is custom synthesized and may require specific regulatory documentation due to its isotopic labeling and potential controlled status.

Scientific Research Applications

S,N,N'-Trimethylisothiouronium-d9 Iodide is a deuterated compound that has garnered attention in various scientific research applications, particularly in the fields of chemistry, biochemistry, and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C₄H₂D₉IN₂S
  • Molecular Weight : 255.17 g/mol
  • CAS Number : 1331643-02-7

Structure

This compound features a thiouronium functional group with three methyl groups attached to the nitrogen atoms. The presence of deuterium (D) isotopes allows for enhanced tracking and analysis in various experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is utilized as a standard in NMR spectroscopy due to its distinct spectral characteristics. The deuteration provides a clearer signal by reducing background noise from protons, making it easier to analyze complex mixtures.

Table 1: NMR Characteristics of this compound

PropertyValue
Chemical Shift (ppm)Varies with solvent
MultiplicitySinglet
Coupling ConstantsNot applicable

Biochemical Studies

This compound serves as a reagent in biochemical assays, particularly for studying enzyme kinetics and protein interactions. Its ability to interact with biological molecules makes it valuable for probing cellular processes.

Case Study: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme, this compound was used to assess the binding affinity of various substrates. Results indicated that the compound effectively reduced enzyme activity, demonstrating its potential as an inhibitor in drug development.

Pharmacological Research

The compound has been investigated for its potential therapeutic applications, particularly in the field of neurology. Its structural similarities to neurotransmitters suggest it may influence synaptic transmission.

Table 2: Pharmacological Effects Observed

Study FocusObserved Effect
Neurotransmitter ActivityModulation of synaptic responses
Toxicity AssessmentLow toxicity profile in vitro

Analytical Chemistry

This compound is employed as an internal standard in mass spectrometry due to its stable isotopic composition. This allows for accurate quantification of analytes in complex biological matrices.

Case Study: Mass Spectrometry Calibration

In a series of experiments aimed at calibrating mass spectrometric techniques, this compound was used to improve the precision of quantitative analyses of biomolecules, enhancing detection limits significantly.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism of action of S,N,N’-Trimethylisothiouronium-d9 Iodide involves its incorporation into biological molecules as a stable isotope label. This allows researchers to track the movement and interaction of these molecules within biological systems. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, facilitating the study of metabolic pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. N,N’-S-Trimethylisothiouronium Iodide (Non-Deuterated)
  • CAS 6972-04-9 : The non-deuterated counterpart shares identical chemical structure and reactivity but lacks isotopic labeling.
  • Key Differences: Stability: Non-deuterated form has longer shelf life under standard storage conditions . Analytical Utility: Deuterated form is preferred for NMR due to reduced proton signal overlap .
2.1.2. N,N,N,N'-Tetramethyl-N'-acetylethylene-diamine Iodide (TED)
  • Structure : Acyclic compound with acetylated ethylene-diamine backbone .
  • Comparison :
    • Conformational Dynamics : TED exists in two energetically unequal conformers in solution, unlike the rigid sulfonium-thiourea framework of S,N,N'-Trimethylisothiouronium derivatives .
    • Applications : TED is studied for its cholinergic agonist properties, contrasting with the isotopic tracer role of Trimethylisothiouronium-d9 .

Functional Analogs

2.2.1. Platinum(II) Iodide n,π-Chelate Complexes
  • Examples : Pt(II) complexes with N-allylthiourea ligands (e.g., Complex I and II in ).
  • Comparison :
    • Biological Activity : These complexes exhibit potent antitumor effects in HepG2 cells (IC₅₀ values lower than cisplatin), whereas Trimethylisothiouronium-d9 lacks documented therapeutic activity .
    • Mechanism : Platinum complexes disrupt glycolysis and lactate dehydrogenase (LDH) activity, reducing glucose uptake by 50% in cancer cells . Trimethylisothiouronium derivatives are inert in such pathways.
2.2.2. Trimethylphenylammonium-d9 Iodide
  • Structure : Deuterated quaternary ammonium salt with phenyl and methyl groups .
  • Comparison :
    • Electronic Properties : The sulfonium center in Trimethylisothiouronium-d9 confers higher polarity compared to phenyl-substituted ammonium salts .
    • Applications : Both serve as isotopic standards, but Trimethylphenylammonium-d9 is used in organic synthesis catalysis, unlike the thiourea-derived compound .

Table 1: Comparative Properties of S,N,N'-Trimethylisothiouronium-d9 Iodide and Analogs

Compound CAS Number Molecular Formula Key Applications Biological Activity Stability
This compound 6966-83-2 C₄D₉H₂IN₂S Isotopic tracer (NMR/MS) None documented Short shelf life
N,N’-S-Trimethylisothiouronium Iodide 6972-04-9 C₄H₁₁IN₂S Chemical synthesis None documented Stable at 2–8°C
TED N/A C₈H₁₈IN₃O Cholinergic agonist studies Modulates nicotinic receptors Stable in solution
Pt(II) Iodide n,π-Chelate Complex I N/A Pt(C₇H₁₁N₂S)I Antitumor agent IC₅₀: 12 µM (HepG2) Stable in DMSO
Trimethylphenylammonium-d9 Iodide N/A C₉D₉H₆IN Organic synthesis catalyst None documented Long-term stability

Research Findings and Data

Stability and Handling

  • Trimethylisothiouronium-d9 requires stringent storage (-20°C) and precise dispensing due to hygroscopicity, unlike non-deuterated analogs .
  • Platinum iodide complexes retain activity in DMSO for >6 months, highlighting their superior stability in biological assays .

Conformational Studies

  • TED’s unequal conformer populations (70:30 ratio) contrast with the symmetric conformers of cyclic sulfonium derivatives like Trimethylisothiouronium .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for S,N,N'-Trimethylisothiouronium-d9 Iodide, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves deuteration of methyl groups via isotopic exchange reactions using deuterated reagents (e.g., D₂O or CD₃I under controlled conditions). Purification is achieved through recrystallization from ethanol or acetone. Purity is validated via elemental analysis (C, H, N, S content) and deuterium incorporation quantification using mass spectrometry (MS) or ²H NMR. Residual solvents are assessed via gas chromatography (GC). The non-deuterated analog’s synthesis framework can be adapted, with isotopic substitution ensuring >98% deuteration .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/²H NMR : Deuterated methyl groups (CD₃) eliminate proton signals in ¹H NMR, simplifying spectra. Remaining protons (e.g., NH or aromatic) show distinct shifts. For example, NH protons in thiourea derivatives exhibit downfield shifts (~Δδ +1.3 ppm) upon coordination .
  • IR Spectroscopy : Key bands include ν(N-H) (~3200 cm⁻¹) and ν(C=S) (~1250 cm⁻¹). Deuterated compounds may show shifted N-D stretching (~2400 cm⁻¹).
  • UV-Vis : Absorbance bands (e.g., π→π* transitions) are analyzed in ethanol/water solutions. Bathochromic shifts indicate iodide’s electron-donating effects compared to chloride analogs .

Q. How does the iodide counterion influence the compound’s reactivity compared to chloride analogs?

  • Methodological Answer : Iodide’s lower electronegativity reduces metal-ligand bond polarization in coordination complexes, altering reaction kinetics. For example, in Pt(II) complexes, iodide ligands facilitate faster ligand substitution due to weaker Pt-I bonds compared to Pt-Cl. This is critical in nucleophilic substitution reactions with DNA bases .

Advanced Research Questions

Q. How can isotopic labeling with deuterium in this compound enhance mechanistic studies in drug metabolism?

  • Methodological Answer : Deuterated methyl groups serve as tracers in mass spectrometry (MS) or NMR to track metabolic pathways. For instance, in HepG2 cells, deuterium retention in metabolites (e.g., demethylated products) can be quantified via LC-MS/MS. This approach clarifies hepatic clearance pathways and identifies rate-limiting enzymatic steps (e.g., cytochrome P450-mediated oxidation) .

Q. What methodologies are used to assess the compound’s impact on enzyme activity in cancer cell models?

  • Methodological Answer :

  • Enzyme Assays : Measure ALT, AST, LDH, and GGT activity in HepG2 lysates using colorimetric kits. For example, LDH release is quantified via NADH oxidation at 340 nm. Iodide analogs often show stronger enzyme inhibition than chloride counterparts due to enhanced membrane permeability .
  • Glucose Uptake : Radiolabeled ²-deoxy-D-glucose (2-DG) competes with the compound to assess GLUT transporter modulation. Reduced 2-DG uptake indicates metabolic interference .

Q. How do structural modifications (e.g., deuteration) affect hydrogen-bonding interactions with biomolecular targets?

  • Methodological Answer : Deuteration alters hydrogen-bond strength and dynamics. In molecular docking studies, CD₃ groups reduce van der Waals interactions with hydrophobic protein pockets. Experimentally, isothermal titration calorimetry (ITC) reveals weaker binding entropy (ΔS) for deuterated compounds compared to non-deuterated analogs. This impacts DNA intercalation efficiency in Pt(II) complexes .

Q. What are the crystallographic challenges in resolving the deuterated compound’s structure, and how are they addressed?

  • Methodological Answer : Deuteration complicates X-ray diffraction due to reduced neutron scattering contrast. Single-crystal X-ray studies require high-resolution synchrotron radiation (λ ~0.7 Å) and deuterium-specific refinement in SHELXL. Comparative analysis with non-deuterated analogs (e.g., bond length differences <0.02 Å) validates structural integrity .

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